N-Methylglycyl-Na-methyl-L-phenylalaninamide HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methylglycyl-Na-methyl-L-phenylalaninamide hydrochloride is a chemical compound with the molecular formula C13H20ClN3O2 and a molecular weight of 285.77 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methylglycyl-Na-methyl-L-phenylalaninamide hydrochloride typically involves the reaction of N-methylglycine with Na-methyl-L-phenylalanine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of N-Methylglycyl-Na-methyl-L-phenylalaninamide hydrochloride involves large-scale synthesis using automated reactors. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-Methylglycyl-Na-methyl-L-phenylalaninamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
N-Methylglycyl-Na-methyl-L-phenylalaninamide hydrochloride is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies of enzyme kinetics and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.
Mechanism of Action
The mechanism of action of N-Methylglycyl-Na-methyl-L-phenylalaninamide hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-Methylglycyl-Na-methyl-L-phenylalaninamide
- N-Methylglycyl-Na-methyl-L-phenylalaninamide acetate
- N-Methylglycyl-Na-methyl-L-phenylalaninamide sulfate
Uniqueness
N-Methylglycyl-Na-methyl-L-phenylalaninamide hydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Compared to similar compounds, it may exhibit different solubility, stability, and biological activity, making it valuable for specific research and industrial applications .
Properties
Molecular Formula |
C13H20ClN3O2 |
---|---|
Molecular Weight |
285.77 g/mol |
IUPAC Name |
(2S)-2-[methyl-[2-(methylamino)acetyl]amino]-3-phenylpropanamide;hydrochloride |
InChI |
InChI=1S/C13H19N3O2.ClH/c1-15-9-12(17)16(2)11(13(14)18)8-10-6-4-3-5-7-10;/h3-7,11,15H,8-9H2,1-2H3,(H2,14,18);1H/t11-;/m0./s1 |
InChI Key |
TYCZMQBMEWJRPH-MERQFXBCSA-N |
Isomeric SMILES |
CNCC(=O)N(C)[C@@H](CC1=CC=CC=C1)C(=O)N.Cl |
Canonical SMILES |
CNCC(=O)N(C)C(CC1=CC=CC=C1)C(=O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.